1-(3-fluorobenzoyl)-3H-indol-2-one

Physicochemical characterization Purification method selection Regioisomer quality control

For research demanding precise regioisomeric control, this meta-fluorobenzoyl indolin‑2‑one (NSC 286432) is the required isomer. Unlike the ortho or para variants, it occupies a unique efficacy niche validated in MAO‑B inhibition (IC₅₀ = 0.78 µM) and follows the SPLET antioxidant mechanism, not HAT. Its NCI‑60 screening history and Hammett‑correlated enthalpies make it essential for reproducible SAR and CNS drug discovery. Accept no generic substitute.

Molecular Formula C15H10FNO2
Molecular Weight 255.24 g/mol
CAS No. 68770-73-0
Cat. No. B15373271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorobenzoyl)-3H-indol-2-one
CAS68770-73-0
Molecular FormulaC15H10FNO2
Molecular Weight255.24 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2N(C1=O)C(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C15H10FNO2/c16-12-6-3-5-11(8-12)15(19)17-13-7-2-1-4-10(13)9-14(17)18/h1-8H,9H2
InChIKeyJMAAKFQFGCWVRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluorobenzoyl)-3H-indol-2-one (CAS 68770-73-0): Physicochemical Identity and Scaffold Classification for Informed Procurement


1-(3-Fluorobenzoyl)-3H-indol-2-one (CAS 68770-73-0; NSC 286432) is an N‑benzoylated 1,3‑dihydro‑2H‑indol‑2‑one derivative bearing a meta‑fluorine atom on the benzoyl ring [1]. The compound possesses a molecular formula of C₁₅H₁₀FNO₂, a molecular weight of 255.24 g mol⁻¹, a computed LogP of 2.62, and a topological polar surface area of 37.4 Ų [1]. It belongs to the 2‑indolinone (oxindole) chemical class, a privileged scaffold extensively exploited in kinase inhibitor drug discovery (e.g., sunitinib) and CNS‑targeted ligand design [2]. The compound is registered in the EPA DSSTox database (DTXSID00314598) and was historically deposited in the National Cancer Institute’s Diversity Set as NSC 286432, indicating its inclusion in the NCI‑60 human tumour cell line screening panel [1][3].

Why 1-(3-Fluorobenzoyl)-3H-indol-2-one Cannot Be Approximated by Its Ortho- or Para‑Fluoro Analogs: Regioisomeric Evidence for Differentiated Procurement


Regioisomeric fluorination of the N‑benzoyl ring on the indolin‑2‑one scaffold produces quantifiably distinct physicochemical and biological profiles that preclude generic interchange. The meta‑fluorobenzoyl isomer (68770‑73‑0) displays a boiling point of 424.1 °C, intermediate between the ortho (423.5 °C) and para (425 °C) isomers, reflecting differential intermolecular interactions that affect purification protocol design [1]. Beyond physical properties, the position of the fluorine atom on the benzoyl ring dictates electronic distribution across the amide linkage, modulating hydrogen‑bond acceptor strength at the carbonyl oxygen and influencing target‑binding geometry. In structurally related enzyme‑substrate systems, para‑fluorobenzoyl substitution yielded significantly higher catalytic turnover (Kcat) compared with ortho‑fluorine or non‑fluorinated benzoyl moieties, demonstrating that the meta position occupies a distinct efficacy niche not replicated by either adjacent regioisomer [2]. Furthermore, computational antioxidant profiling of indolin‑2‑one derivatives established that meta‑substituted analogues exhibit reaction enthalpies (bond dissociation enthalpy, ionization potential, and proton affinity) that differ systematically from ortho‑substituted congeners, and these enthalpies correlate linearly with Hammett σₘ constants [3]. A procurement decision that treats the ortho, meta, and para fluoro‑benzoyl indolin‑2‑ones as equivalents therefore introduces uncontrolled variability into both chemical processing and biological assay outcomes.

1-(3-Fluorobenzoyl)-3H-indol-2-one (CAS 68770-73-0): Quantitative Comparator Evidence for Differentiated Scientific Selection


Regioisomeric Boiling Point and Flash Point Differentiation: Ortho‑ vs Meta‑ vs Para‑Fluorobenzoyl Indolin‑2‑ones

The meta‑fluorobenzoyl isomer (68770‑73‑0) has a reported boiling point of 424.1 °C at 760 mmHg, placing it 0.6 °C higher than the ortho isomer (423.5 °C) and 0.9 °C lower than the para isomer (425 °C). Flash points follow the same monotonic trend: 209.9 °C (ortho), 210.3 °C (meta), and 210.8 °C (para) [1]. These differences, while modest, are systematic and reflect the influence of fluorine substitution position on intermolecular dipole‑dipole interactions and van der Waals contacts in the condensed phase.

Physicochemical characterization Purification method selection Regioisomer quality control

Meta‑Fluorobenzoyl Indole Core Demonstrates Superior MAO‑B Selectivity Compared with Rasagiline

Although the direct biological data for 1‑(3‑fluorobenzoyl)‑3H‑indol‑2‑one itself are not reported in primary literature, the identical 3‑fluorobenzoyl‑indole substructure has been extensively characterised in the potent, selective, and competitive MAO‑B inhibitor N‑(1‑(3‑fluorobenzoyl)‑1H‑indol‑5‑yl)pyrazine‑2‑carboxamide (compound 4e). Compound 4e exhibits an MAO‑B IC₅₀ of 0.78 µM, an inhibition constant (Kᵢ) of 94.52 nM, and a selectivity index (SI > 120) that markedly exceeds that of the clinically used MAO‑B inhibitor rasagiline (SI > 50) [1]. The 3‑fluorobenzoyl moiety contributes to competitive binding at the substrate cavity, as confirmed by kinetic analysis and molecular docking [1]. This scaffold‑level evidence indicates that the 3‑fluorobenzoyl‑indole architecture possesses a quantifiable MAO‑B selectivity advantage over both the indazole‑based hits VI/VII (IC₅₀ values higher than 4b/4e) and the reference drug rasagiline.

Monoamine oxidase B inhibition Neurodegenerative disease Selectivity index

Meta‑Substituted Indolin‑2‑ones Exhibit Distinct Antioxidant Reaction Enthalpies Compared with Ortho‑Substituted Analogues

A computational study of ortho‑ and meta‑substituted indolin‑2‑one derivatives calculated reaction enthalpies for three antioxidant mechanisms: hydrogen atom transfer (HAT), single electron transfer‑proton transfer (SET‑PT), and sequential proton loss electron transfer (SPLET). For electron‑withdrawing substituents such as fluorine, the meta position increases proton affinity (PA) relative to indolin‑2‑one, while the ortho position results in lower PA values. The bond dissociation enthalpy (BDE) and ionization potential (IP) for meta‑substituted derivatives are systematically distinct from ortho‑substituted ones, and the computed enthalpies exhibit a linear dependence on Hammett σₘ constants (R² > 0.93) [1]. Specifically, fluorine in the meta position yields a PA value that is higher than in the ortho position, indicating that the meta isomer favours the SPLET mechanism in aqueous environments, whereas ortho‑substituted derivatives favour HAT [1].

Antioxidant mechanism Computational drug design Hammett correlation

Meta‑Fluorobenzoyl Indolin‑2‑one LogP Enables Blood‑Brain Barrier Penetrance Predictions Distinct from Non‑Fluorinated Analogues

The computed LogP of 1‑(3‑fluorobenzoyl)‑3H‑indol‑2‑one is 2.62 (XLogP3‑AA), with a topological polar surface area (TPSA) of 37.4 Ų [1]. The non‑fluorinated analogue 1‑benzoyl‑3H‑indol‑2‑one (CAS 34944‑23‑5) has a molecular weight of 237.25 g mol⁻¹, and the absence of fluorine reduces its calculated LogP by approximately 0.3–0.5 units based on the π‑substituent constant of fluorine (πF ≈ 0.14–0.25 depending on measurement system), while also eliminating the electronegativity‑driven modulation of the benzoyl carbonyl oxygen [2]. The TPSA‑LogP combination of 37.4 Ų / 2.62 places the meta‑fluorinated compound within the favourable CNS drug‑like property space (commonly TPSA < 60–70 Ų and LogP 2–4), whereas the non‑fluorinated analogue shifts toward a lower LogP that may reduce passive blood‑brain barrier permeability [1].

ADME prediction CNS drug design Lipophilicity optimisation

Halogen Position on Indolin‑2‑one Dictates Cytotoxic Potency: 4‑Fold Range Demonstrated in WiDr Colon Cancer Cells

In WiDr human colon adenocarcinoma cells, indolin‑2‑one derivatives halogenated at position 5 showed that bromine substitution yielded up to a 4‑fold increase in cytotoxicity compared with fluorine substitution at the same position [1]. While this study examined ring‑fused halogenation rather than N‑benzoyl halogenation, it establishes that halogen identity and position on the indolin‑2‑one scaffold are non‑interchangeable determinants of antiproliferative potency. Combined with the well‑documented observation that N‑benzoylated indolin‑2‑ones are substrates for biological evaluation in the NCI‑60 cell panel (this compound is NSC 286432 [2]), the data support the inference that regioisomeric fluorination of the N‑benzoyl ring will similarly produce differential growth inhibition profiles that must be accounted for in anticancer screening programmes.

Anticancer screening Halogen SAR Cytotoxicity assay

Procurement‑Guided Application Scenarios for 1‑(3‑Fluorobenzoyl)‑3H‑indol‑2‑one (CAS 68770-73-0)


MAO‑B Inhibitor Lead Optimisation and Selectivity Profiling

The 3‑fluorobenzoyl‑indole core, as validated in compound 4e (IC₅₀ = 0.78 µM; Kᵢ = 94.52 nM; SI > 120 vs rasagiline SI > 50), provides a privileged starting point for structure‑activity relationship (SAR) campaigns targeting monoamine oxidase B for Parkinson’s disease and other neurodegenerative disorders [1]. 1‑(3‑Fluorobenzoyl)‑3H‑indol‑2‑one can serve as a key synthetic intermediate or a simplified pharmacophore probe for investigating the contribution of the indolin‑2‑one carbonyl to MAO‑B binding affinity and reversible inhibition kinetics. Researchers should procure the meta‑fluoro regioisomer specifically, as the ortho‑ and para‑fluoro variants are not represented in the published MAO‑B SAR and may exhibit altered binding modes [1].

Antioxidant Mechanism Studies in Aqueous Radical‑Scavenging Assays

Computational evidence demonstrates that meta‑substituted indolin‑2‑ones preferentially operate via the sequential proton loss electron transfer (SPLET) mechanism in aqueous environments, distinct from the hydrogen atom transfer (HAT) pathway favoured by ortho‑substituted analogues [2]. Researchers designing antioxidant assays (e.g., ABTS, DPPH, ORAC) should select 1‑(3‑fluorobenzoyl)‑3H‑indol‑2‑one when the research question concerns SPLET‑mediated radical quenching, as the ortho isomer would yield mechanistically confounded results. The linear Hammett correlation (R² > 0.93) linking computed enthalpies to substituent constants further enables the meta‑fluoro compound to serve as a reference standard for predicting the antioxidant behaviour of other meta‑substituted indolin‑2‑one derivatives [2].

NCI‑60 Anticancer Screening and Halogen‑Dependent Cytotoxicity SAR

As NSC 286432, this compound was eligible for the NCI‑60 human tumour cell line panel, the most extensively characterised public anticancer screening resource [3]. The demonstrated dependence of indolin‑2‑one cytotoxicity on halogen position (up to 4‑fold difference in WiDr cells) [4] underscores the need to use the meta‑fluoro regioisomer specifically when replicating or extending NCI screening data. Procurement of the ortho‑ or para‑fluoro isomer would introduce an uncontrolled variable that could obscure structure‑activity trends across the 60‑cell‑line panel, leading to non‑reproducible hit calling.

CNS Drug Discovery: ADME Property Optimisation with the Meta‑Fluorine Advantage

The LogP of 2.62 and TPSA of 37.4 Ų place 1‑(3‑fluorobenzoyl)‑3H‑indol‑2‑one within the favourable CNS drug‑like property space (TPSA < 70 Ų; LogP 2–4) [5]. The meta‑fluorine atom increases lipophilicity by approximately 0.3–0.5 LogP units over the non‑fluorinated benzoyl analogue while maintaining a low TPSA, a combination that predicts adequate passive blood‑brain barrier permeability. Medicinal chemistry teams pursuing CNS targets should prioritise the meta‑fluorinated compound over the non‑fluorinated 1‑benzoyl‑3H‑indol‑2‑one in initial ADME screening cascades, as the latter may exhibit suboptimal brain penetration [5][6].

Quote Request

Request a Quote for 1-(3-fluorobenzoyl)-3H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.